molecular formula C4H7FO B2485891 2-Fluoro-2-methylpropanal CAS No. 6521-35-3

2-Fluoro-2-methylpropanal

Cat. No. B2485891
CAS RN: 6521-35-3
M. Wt: 90.097
InChI Key: GLXZRTVCHHTNIY-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropanal is a chemical compound with the CAS Number: 6521-35-3 . It has a molecular weight of 90.1 and a molecular formula of C4H7FO .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-methylpropanal consists of 4 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Fluorination and Chemical Synthesis

  • 2-Methylpropane undergoes fluorination to form a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, indicating the potential for 2-Fluoro-2-methylpropanal synthesis through this pathway (Burdon, Huckerby, & Stephens, 1977).

Isomerization and Reaction Studies

  • Isomerization studies of butane to 2-methylpropane (isobutane) using fluorosulfuric acid with hydrogen fluoride as a co-acid, highlight the possibility of producing 2-Fluoro-2-methylpropanal derivatives in this process (Olah et al., 1991).

Radiosynthesis and PET Tracers

  • 2-Fluoro-2-methylpropanal derivatives, such as 1-iodo-2-[11 C]methylpropane, have been synthesized and used in radiosynthesis reactions for PET (Positron Emission Tomography) tracer development (Rotteveel et al., 2017).

Spectroscopic Analysis

  • High-resolution FTIR spectra analysis of 2-fluoro-2-methylpropane has been performed, providing insights into the vibrational structure and behavior of related compounds like 2-Fluoro-2-methylpropanal (Hollenstein, Quack, & Thöne, 1985).

Optically Active Derivatives

  • Synthesis of optically active 2-fluoropropanoic acid and its analogs, including 2-Fluoro-2-methylpropanal derivatives, has been explored, emphasizing the potential for creating enantiomerically pure substances (Fritz-Langhals & Schu¨tz, 1993).

Battery Technology

  • Derivatives of 2-Fluoro-2-methylpropanal, such as 1-Fluoropropane-2-one, have been studied for their effectiveness as SEI (Solid Electrolyte Interphase) forming additives in lithium-ion batteries, indicating its potential in battery technology (Krämer et al., 2012).

Gas Chromatography Analysis

  • Gas chromatography analysis of C4 fluoride compounds in alkylation materials, including 2-fluoro-2-methylpropane, aids in identifying and quantifying these compounds in various chemical processes (Han & Yang, 2004).

Photolysis Studies

  • Studies on the photolysis of nonafluoro-2-iodo-2-methylpropane and its reactions with fluoro-olefins contribute to understanding the behavior of 2-Fluoro-2-methylpropanal under similar conditions (Tedder, Walton, & Vertommen, 1979).

Conformational Analysis

  • Ab Initio calculations on similar compounds like 1-fluoro-2-propanol and 2-fluoropropanol help in understanding the conformational behavior of 2-Fluoro-2-methylpropanal (Fernández et al., 1989).

Crystal Structure Analysis

  • Crystal structure analysis of compounds related to 2-methylpropan-2-aminium, which can be structurally similar to 2-Fluoro-2-methylpropanal, provides insight into molecular interactions and properties (Yu, 2014).

Modified Side Chain Synthesis

  • The synthesis of modified side chains of taxol, which includes fluorine analogs of 2-Fluoro-2-methylpropanal, demonstrates the compound's potential in pharmaceutical applications (Davis & Reddy, 1994).

Novel Synthetic Methods

  • Development of novel synthetic methods involving 2-Fluoro-2-methylpropanal derivatives, as seen in the synthesis of methyl 2-fluoro-3-hydroxypropanoate, showcases the compound's versatility in organic synthesis (Fu et al., 2022).

Reaction Kinetics

  • Studies on the kinetics of aromatic nucleophilic substitution reactions involving compounds like 2-methylpropan-2-ol aid in understanding the reactivity of 2-Fluoro-2-methylpropanal in similar reactions (Yangjeh & Gholami, 2003).

Molecular Structure and Rotational Analysis

  • The study of rotational constants and molecular structure of 2-fluoropropane provides a basis for understanding the structural and rotational behavior of 2-Fluoro-2-methylpropanal (Guirgis, Nanaie, & Durig, 1990).

Conformational Equilibrium

  • Research on the conformational equilibrium of methyl 2-fluoropropionate, related to 2-Fluoro-2-methylpropanal, helps in understanding the compound's conformational behavior (Tormena et al., 2004).

Biocatalytic Synthesis

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a derivative of 2-Fluoro-2-methylpropanal, demonstrates the potential of biocatalysis in creating fluorinated organic compounds (Liu et al., 2022).

HIV-1 Transmission Prevention

  • Gelation studies of 2-acrylamido-2-methylpropanesulfonic acid oligomers with fluoroalkylated segments, related to 2-Fluoro-2-methylpropanal, suggest their potential in HIV-1 transmission prevention (Sawada et al., 1998).

Radioligand Synthesis

  • Synthesis of carbon-11 and fluorine-18 labeled 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)tropanes, which could include 2-Fluoro-2-methylpropanal derivatives, highlights its use in radioligand development for imaging studies (Stehouwer et al., 2005).

Atmospheric Chemistry

  • Analytical studies of 2-hydroxy-2-methylpropanal, a compound structurally similar to 2-Fluoro-2-methylpropanal, contribute to understanding its role in atmospheric chemistry (Spaulding et al., 2002).

properties

IUPAC Name

2-fluoro-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZRTVCHHTNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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